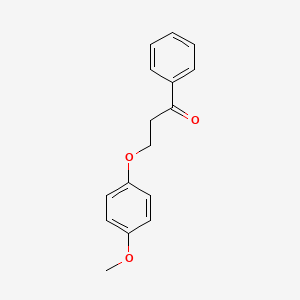
3-(4-methoxyphenoxy)-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenoxy)-1-phenyl-1-propanone is a chemical compound commonly known as PMK or PMK glycidate. It is a precursor to the drug MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug known for its euphoric and empathogenic effects. PMK glycidate is also used in the synthesis of other drugs, including MDA (3,4-methylenedioxyamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine). In recent years, PMK glycidate has gained attention from the scientific community for its potential applications in research and development.
作用機序
The mechanism of action of PMK glycidate is not well understood, as it is primarily used as a precursor to other drugs. However, it is believed that PMK glycidate is metabolized in the body to form MDMA, which acts on the serotonin system in the brain. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its characteristic effects.
Biochemical and Physiological Effects:
As a precursor to MDMA, PMK glycidate is not known to have any significant biochemical or physiological effects on its own. However, MDMA is known to have several effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
PMK glycidate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other precursors. PMK glycidate also has a high yield and is easy to synthesize. However, PMK glycidate has limitations as well. It is a controlled substance in many countries and requires special permits and licenses for use in research. Additionally, PMK glycidate is a precursor to a drug with known neurotoxicity and potential for abuse, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research involving PMK glycidate. One area of interest is the development of new drug analogs and derivatives using PMK glycidate as a starting material. Researchers are also exploring the use of PMK glycidate in the synthesis of fluorescent dyes for imaging and microscopy. Additionally, there is ongoing research into the neurotoxicity and cognitive effects of MDMA and other related drugs, which may have implications for the use of PMK glycidate in research.
合成法
PMK glycidate can be synthesized through several methods, including the Wacker oxidation reaction, the Henkel reaction, and the Leuckart-Wallach reaction. The Wacker oxidation reaction involves the oxidation of safrole, a natural compound found in sassafras oil, using palladium and oxygen. The Henkel reaction involves the condensation of benzaldehyde and nitroethane, followed by reduction and cyclization. The Leuckart-Wallach reaction involves the reduction of phenylacetone, followed by reaction with methoxyphenylacetic acid.
科学的研究の応用
PMK glycidate has potential applications in several areas of scientific research. It can be used as a starting material for the synthesis of various drugs, including MDMA, MDA, and MDEA. PMK glycidate can also be used in the development of new drug analogs and derivatives. Additionally, PMK glycidate can be used in the synthesis of fluorescent dyes, which have applications in imaging and microscopy.
特性
IUPAC Name |
3-(4-methoxyphenoxy)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-9-15(10-8-14)19-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAARWMLWHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

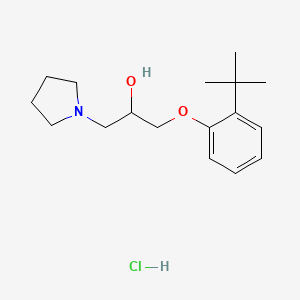
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
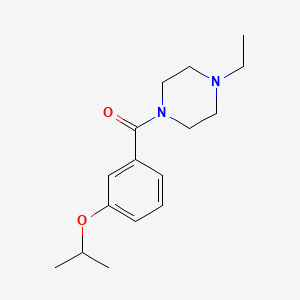


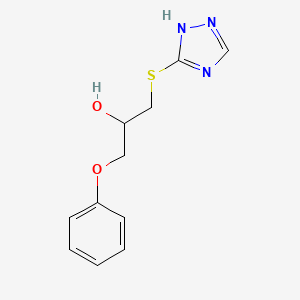
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)
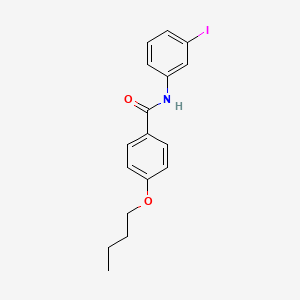
![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)